4-butoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-butoxy-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-2-3-10-23-14-8-6-13(7-9-14)17(22)19-18-21-20-16(24-18)12-15-5-4-11-25-15/h4-9,11H,2-3,10,12H2,1H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKBJZGAQPZWHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-butoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions to form the 1,3,4-oxadiazole ring.

Introduction of the thiophen-2-ylmethyl group: This step involves the alkylation of the oxadiazole ring with a thiophen-2-ylmethyl halide.

Attachment of the butoxy group: The final step involves the reaction of the intermediate compound with butyl bromide to introduce the butoxy group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to increase efficiency and yield.

Chemical Reactions Analysis

4-butoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxadiazole ring can be reduced to form hydrazides using reducing agents like lithium aluminum hydride.

Substitution: The butoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry: It has shown promise as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer activities.

Agriculture: The compound has been explored for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.

Materials Science: It has been studied for its potential use in the development of new materials with unique properties, such as conducting polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Features

The compound is compared to structurally related 1,3,4-oxadiazoles with variations in substituents on the benzamide and oxadiazole moieties (Table 1).

Table 1: Structural Comparison of Selected 1,3,4-Oxadiazole Derivatives

Key Observations:

- Electron Effects: The target compound’s 4-butoxy group is electron-donating, contrasting with electron-withdrawing groups (e.g., trifluoromethyl in compound 6 , chloro in 5a ), which may alter electronic density and binding interactions.

- Heterocyclic Diversity: The thiophen-2-ylmethyl group introduces sulfur-mediated interactions (e.g., van der Waals, π-sulfur), distinct from phenyl (5a ) or naphthyl (6 ) substituents.

Antimicrobial Activity

- LMM5 and LMM11 : Exhibited antifungal activity against Candida albicans via thioredoxin reductase inhibition . The target compound’s thiophenmethyl group may similarly engage with sulfur-binding enzyme pockets.

- HSGN-238: A 4-(trifluoromethoxy)benzamide derivative with a 5-chlorothiophene group showed potency against Neisseria gonorrhoeae , highlighting the relevance of thiophene in antimicrobial design.

Enzyme Inhibition

- HDAC Inhibitors : Derivatives with naphthalenylmethyl ( ) or phenyl groups demonstrated activity via histone deacetylase (HDAC) inhibition. The target compound’s butoxy chain may enhance cellular uptake, while thiophenmethyl could modulate binding specificity.

Cytotoxicity

- Compound 5a : Displayed cytotoxicity linked to its 4-chlorophenyl group . The target compound’s lack of halogens may reduce off-target toxicity.

Biological Activity

The compound 4-butoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

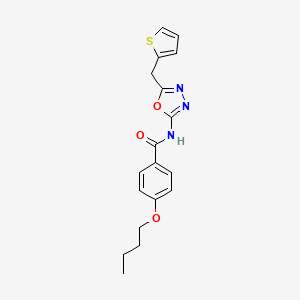

The molecular structure of this compound can be represented as follows:

This structure includes a butoxy group, an oxadiazole ring, and a thiophene moiety, which contribute to its potential biological activities.

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit various pharmacological effects, including:

- Antimicrobial Activity : Compounds with oxadiazole rings have shown effectiveness against various bacterial strains.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.

- Anti-inflammatory Effects : Certain oxadiazole compounds have been noted for their ability to reduce inflammation.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Oxadiazoles may inhibit key enzymes involved in metabolic pathways.

- Interference with Cell Signaling : The compound might disrupt signaling pathways that promote cell proliferation in cancer cells.

- Antioxidant Activity : Some studies suggest that oxadiazole derivatives possess antioxidant properties that protect cells from oxidative stress.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study by Kumar et al. (2022), various oxadiazole derivatives were tested for their cytotoxic effects on breast cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value of 12 µM against MCF-7 cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry highlighted the antibacterial properties of oxadiazole derivatives. The compound was found to have a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, indicating promising potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.